molecular formula C24H32O B14514413 2-Ethoxy-7-octyl-9,10-dihydrophenanthrene CAS No. 63620-67-7

2-Ethoxy-7-octyl-9,10-dihydrophenanthrene

Cat. No.: B14514413
CAS No.: 63620-67-7
M. Wt: 336.5 g/mol
InChI Key: UTTRYFPJQPKOBU-UHFFFAOYSA-N
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Description

2-Ethoxy-7-octyl-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethoxy group at the 2-position and an octyl group at the 7-position of the phenanthrene core. The phenanthrene structure is known for its stability and aromaticity, making it a valuable scaffold in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-7-octyl-9,10-dihydrophenanthrene typically involves the functionalization of the phenanthrene core. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The use of industrial catalysts such as NiMo/Al2O3-USY has been explored for the hydrocracking of polycyclic aromatic hydrocarbons, including 9,10-dihydrophenanthrene .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-7-octyl-9,10-dihydrophenanthrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the phenanthrene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenanthrenes, quinones, and fully hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 2-ethoxy-7-octyl-9,10-dihydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of viruses like SARS-CoV-2 . The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-7-octyl-9,10-dihydrophenanthrene is unique due to its specific ethoxy and octyl substitutions, which enhance its solubility and reactivity compared to other phenanthrene derivatives. These modifications also influence its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63620-67-7

Molecular Formula

C24H32O

Molecular Weight

336.5 g/mol

IUPAC Name

2-ethoxy-7-octyl-9,10-dihydrophenanthrene

InChI

InChI=1S/C24H32O/c1-3-5-6-7-8-9-10-19-11-15-23-20(17-19)12-13-21-18-22(25-4-2)14-16-24(21)23/h11,14-18H,3-10,12-13H2,1-2H3

InChI Key

UTTRYFPJQPKOBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)OCC

Origin of Product

United States

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